Superior DMSO Solubility Facilitates High-Concentration Stock Solutions
Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH demonstrates significantly improved solubility in DMSO compared to the parent inhibitor tazemetostat. This enhanced solubility is critical for preparing high-concentration stock solutions required for PROTAC synthesis and in vitro assays where DMSO content must be minimized [1].
| Evidence Dimension | DMSO Solubility |
|---|---|
| Target Compound Data | ≥160 mg/mL (264.15 mM) |
| Comparator Or Baseline | Tazemetostat: 50 mg/mL (87.30 mM) or 100 mg/mL (174.59 mM) |
| Quantified Difference | ≥1.6- to 3.2-fold higher solubility on a mg/mL basis; ≥1.5- to 3.0-fold higher on a molar basis |
| Conditions | Solubility measured at ambient temperature in anhydrous DMSO |
Why This Matters
Higher DMSO solubility enables more concentrated stock solutions, reducing the final DMSO concentration in biological assays and minimizing solvent-induced artifacts.
- [1] GlpBio. Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH (GC67676) Technical Datasheet. View Source
